3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is an organic compound that belongs to the class of thiosemicarbazones It is derived from 4-nitrobenzaldehyde and 4-isopropoxybenzyl thiosemicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA typically involves the reaction of 4-nitrobenzaldehyde with 4-isopropoxybenzyl thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of imines or other substituted derivatives.
Scientific Research Applications
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiosemicarbazone moiety play crucial roles in its biological activity, potentially leading to the generation of reactive oxygen species or the inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde thiosemicarbazone: Similar structure but lacks the isopropoxybenzyl group.
4-Isopropoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the nitro group.
Uniqueness
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is unique due to the presence of both the nitro group and the isopropoxybenzyl group
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H20N4O3S/c1-13(2)25-17-9-5-14(6-10-17)11-19-18(26)21-20-12-15-3-7-16(8-4-15)22(23)24/h3-10,12-13H,11H2,1-2H3,(H2,19,21,26)/b20-12+ |
InChI Key |
BJWONPQIIOGGNY-UDWIEESQSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.